molecular formula C8H16 B165584 2,5-Dimethyl-2-hexene CAS No. 3404-78-2

2,5-Dimethyl-2-hexene

Cat. No. B165584
CAS RN: 3404-78-2
M. Wt: 112.21 g/mol
InChI Key: VFZIUYUUQFYZBR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-hexene is a clear liquid with the molecular formula C8H16 . It is a branched alkane used in the aviation industry in low revolutions per minute helicopters .


Synthesis Analysis

The synthesis of 2,5-dimethylhexene can be achieved by the dimerization of isobutene under mild pressure conditions . The study found that the dimerization of isobutene did not proceed in the absence of H2S, whereas the desired products of 2,5-DMHs were produced under H2S co-feeding conditions .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-2-hexene can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,5-Dimethyl-2-hexene has a boiling point of 114.3±7.0 °C at 760 mmHg, a vapour pressure of 23.7±0.1 mmHg at 25°C, and an enthalpy of vaporization of 33.8±0.8 kJ/mol . It has a density of 0.7±0.1 g/cm3 and a flash point of 6.1±14.8 °C .

Scientific Research Applications

Oxidative Ring Opening and Catalysis

  • Oxidative Ring Opening: The ring opening of 2,5-dimethylfuran using air as an oxidant can yield (Z)- or (E)-3-hexene-2,5-dione, demonstrating a potential application in green chemistry (Asta et al., 2011).
  • Catalytic Applications: Gold and gold palladium have been used as catalysts for the ring opening reaction of 2,5-dimethyl furan, further illustrating the compound's role in catalysis and green chemistry methods (Miedziak et al., 2018).

Applications in Fuel Synthesis

  • Jet and Diesel Fuels: The conversion of 1-hexene (a related compound) to jet and diesel fuels demonstrates the utility of hexene derivatives in renewable energy sources, suggesting potential applications for 2,5-Dimethyl-2-hexene in this field as well (Harvey & Meylemans, 2014).

Involvement in Polymerization and Industrial Chemistry

  • Polymerization Studies: Research on the isomerization of hexenes, including 2,3-Dimethyl-2-butene (a structurally similar compound), indicates the relevance of such compounds in polymerization and industrial chemistry (Wu Zhi, 2002).
  • Copolymerization Processes: The copolymerization of ethylene and 1-Hexene, a process relevant to 2,5-Dimethyl-2-hexene, points to its potential in the creation of high-molecular-weight polymers (Wannaborworn et al., 2013).

Role in Analytical and Synthetic Chemistry

  • Spectroscopic Investigations: Studies on the activation of chromium-pyrrolyl ethene trimerization catalysts involving related compounds underscore the importance of 2,5-Dimethyl-2-hexene in analytical chemistry (Venderbosch et al., 2018).
  • Synthetic Applications: The synthesis of 2,5-Hexanedione from biomass resources, where similar compounds are used, highlights the potential for 2,5-Dimethyl-2-hexene in synthetic chemistry applications (Yueqin et al., 2016).

Safety And Hazards

2,5-Dimethyl-2-hexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment .

properties

IUPAC Name

2,5-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZIUYUUQFYZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871025
Record name 2,5-Dimethylhex-2-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2-hexene

CAS RN

3404-78-2, 18923-87-0
Record name 2-Hexene, 2,5-dimethyl-
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Record name 1-Propene, 2-methyl-, dimer
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Record name 2,5-DIMETHYL-2-HEXENE
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Record name 2,5-Dimethylhex-2-ene
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Record name 2-Hexene, 2,5-dimethyl-
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Record name 2,5-DIMETHYL-2-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
LF Hatch, MS Matar - The Journal of Organic Chemistry, 1970 - ACS Publications
The liquid phase reaction between 2, 5-dimethyl-2, 4-hexadiene and chlorine yields thefollowing compounds: 4, 5-dichloro-2, 5-dimethyl-2-hexene (by 1, 2 addition),< raras-2, 5-dichloro…
Number of citations: 2 pubs.acs.org
SM Sarathy, T Javed, F Karsenty, A Heufer… - Combustion and …, 2014 - Elsevier
Iso-paraffinic molecular structures larger than seven carbon atoms in chain length are commonly found in conventional petroleum, Fischer–Tropsch (FT), and other alternative …
Number of citations: 105 www.sciencedirect.com
AA Oswald, BE Hudson Jr, G Rodgers… - The Journal of Organic …, 1962 - ACS Publications
Aromatic and aliphatic thiols were added to 2, 5-dimethyl-2, 4-hexadiene by a radical mechanism to yield the 1, 2-mono-adducts in better than 80% yield. On low temperature co-…
Number of citations: 47 pubs.acs.org
R Watanabe, R Tanikawa, A Kurosaki, K Oshima… - RSC …, 2023 - pubs.rsc.org
This study investigates the effect of hydrogen sulfide (H2S) co-feeding on the synthesis of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane (2,5-DMHs), useful …
Number of citations: 7 pubs.rsc.org
MS MATAR - 1964 - search.proquest.com
This dissertation has been 64—11,815 m icrofilm ed exactly as received MATAR, Mohamed Sami, 1931- I. ADDITION OF CHLORINE TO 2 Page 1 This dissertation has been 64—…
Number of citations: 0 search.proquest.com
RJ Tedeschi, AE Brown - The Journal of Organic Chemistry, 1964 - ACS Publications
Notes 2051 July, 1964 presumed to be formed from further hydroboration of 4-chloro-l-butene. This was prevented by hydroborat-ing at—25 to—30 over 12 hr. and hydrolysis of the …
Number of citations: 20 pubs.acs.org
J Shen, N Semagina - Energy & Fuels, 2020 - ACS Publications
This study addresses the hydrogenation of olefins as related to their removal from thermally cracked bitumen. The inhibition effect of a nitrogen base is evaluated on the model feed …
Number of citations: 5 pubs.acs.org
BA Kazansky, NI Popova - Bulletin of the Academy of Sciences of the …, 1952 - hero.epa.gov
Biisocrotyl, which, according to Lebedev, should be??? to type??? in his proposed scheme for the classification of dienes, is hydrogenized in presence of???, palladium, and nickel in …
Number of citations: 4 hero.epa.gov
T Tsuda, M Tokai, T Ishida… - The Journal of Organic …, 1986 - ACS Publications
Tetrakis (triphenylphosphine) palladium catalyzed the decarboxylative allylic alkylation of 1, 3-diene monoepoxides with/3-keto acids atambient temperature to produce keto allylic …
Number of citations: 48 pubs.acs.org
EM Morales-Valencia, VG Baldovino-Medrano… - Fuel, 2015 - Elsevier
The inhibition effect of olefins on the hydrodesulfurization (HDS) and hydrogenation of olefins (HYDO) of a model FCC naphtha over CoMo-S/γ-Al 2 O 3 catalysts was studied. …
Number of citations: 15 www.sciencedirect.com

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